

A Comparative Study: 2-Methyl-5-vinylpyridine vs. 2-vinylpyridine

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Compound of Interest

Compound Name: 2-Methyl-5-vinylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-Methyl-5-vinylpyridine** (2M5VP) and 2-vinylpyridine (2VP), two important vinylpyridine isomers with significant applications in polymer science, materials science, and as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines their key physicochemical properties, reactivity in polymerization, and the characteristics of their resulting polymers, supported by available experimental data.

Physicochemical Properties

Both 2M5VP and 2VP are colorless to yellowish liquids with characteristic odors. The primary structural difference is the presence of a methyl group on the pyridine ring of 2M5VP, which influences its physical and chemical properties.

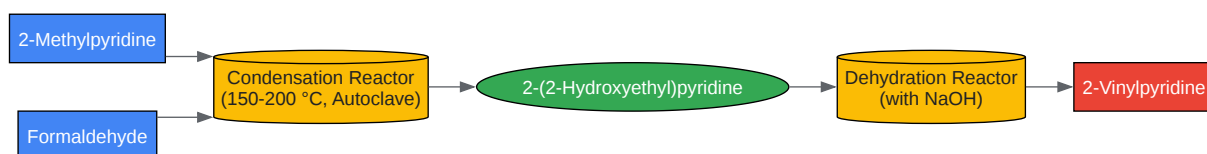
Property	2-Methyl-5-vinylpyridine	2-vinylpyridine
CAS Number	140-76-1[1]	100-69-6[2]
Molecular Formula	C ₈ H ₉ N[1]	C ₇ H ₇ N[2]
Molecular Weight	119.16 g/mol [1]	105.14 g/mol [2]
Boiling Point	175.5 °C at 760 mmHg	158 °C[2]
Melting Point	-14.3 °C[1]	-50 °C[2]
Density	0.954 g/cm ³	0.977 g/cm ³ [2]
Flash Point	56.6 °C	42 °C
pKa (conjugate acid)	5.67[1]	4.98

Synthesis

The synthesis of both vinylpyridines can be achieved through several routes, with the condensation of a methylpyridine derivative with formaldehyde being a common industrial method.[1][2]

Synthesis of 2-vinylpyridine

A prevalent industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde to form an intermediate alcohol, which is subsequently dehydrated.[2]

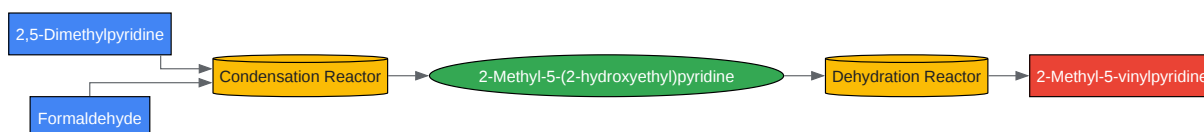


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Caption: Synthesis workflow for 2-vinylpyridine.

Synthesis of 2-Methyl-5-vinylpyridine

The synthesis of **2-Methyl-5-vinylpyridine** is also commonly achieved through the condensation of 2,5-dimethylpyridine with formaldehyde, followed by dehydration.



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Caption: Synthesis workflow for **2-Methyl-5-vinylpyridine**.

Polymerization and Reactivity

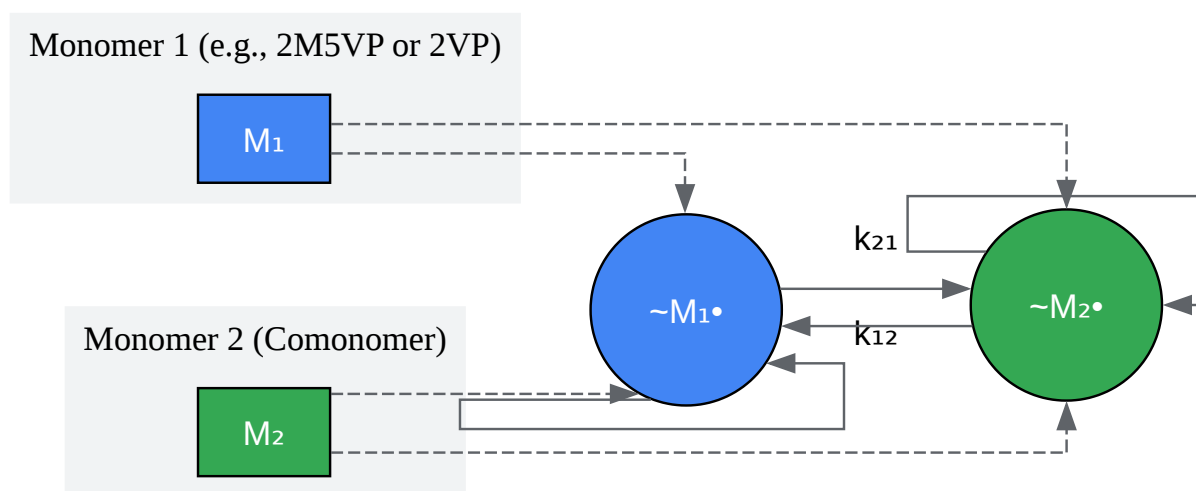
Both 2M5VP and 2VP readily undergo polymerization via free radical, anionic, and cationic mechanisms to form homopolymers and copolymers.[2] The reactivity of the vinyl group is influenced by the electronic effects of the pyridine ring and, in the case of 2M5VP, the additional methyl substituent.

Copolymerization Reactivity Ratios

The reactivity of monomers in copolymerization is quantified by reactivity ratios (r_1 and r_2). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer ($r > 1$) or the other monomer ($r < 1$). Data for the copolymerization of 2M5VP and 2VP with various comonomers are presented below.

Comonomer System (M_1) / (M_2)	r_1	r_2	Reference
2-Methyl-5-vinylpyridine (M_1)			
Styrene (M_2)	0.812 ± 0.005	0.91 ± 0.02	[3]
Methyl Methacrylate (M_2)	0.46 ± 0.02	0.61 ± 0.08	[3]
Methyl Acrylate (M_2)	0.172 ± 0.007	0.88 ± 0.10	[3]
Acrylonitrile (M_2)	0.116 ± 0.003	0.27 ± 0.04	[3]
2-vinylpyridine (M_1)			
Acrylonitrile (M_2)	0.113 ± 0.002	0.47 ± 0.03	[3]

A direct comparison of the reactivity ratios with acrylonitrile suggests that **2-Methyl-5-vinylpyridine** has a slightly lower tendency to homopolymerize in this system compared to 2-vinylpyridine, and the resulting copolymer with acrylonitrile would have a more alternating character.



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Caption: Copolymerization reactivity concept.

Polymer Properties

The properties of the resulting polymers, poly(**2-Methyl-5-vinylpyridine**) (P2M5VP) and poly(2-vinylpyridine) (P2VP), differ due to the structural variations in their monomer units.

Property	Poly(2-Methyl-5-vinylpyridine)	Poly(2-vinylpyridine)
Glass Transition Temperature (Tg)	Data not readily available in comparative studies.	~104 °C[4][5][6]
Thermal Degradation	The limiting stage of thermolysis for a related polymer, poly(2-methyl-5-vinyl tetrazole), is the opening of the tetrazole rings.[7]	The degradation temperature is reported to be around 387 °C (660 K).[8] The primary degradation mechanism is depolymerization.[8]
Solubility	Copolymers with N-vinylpyrrolidone (up to 75 ± 5 mol% 2M5VP) are water-soluble.[9]	Homopolymer is soluble in organic solvents like methanol and acetone.[2]

The presence of the methyl group in P2M5VP is expected to influence its chain packing and intermolecular interactions, which would likely affect its glass transition temperature and solubility compared to P2VP. However, direct comparative studies providing these specific data points are limited.

Experimental Protocols

Synthesis of 2-vinylpyridine (Laboratory Scale)

Materials: 2-methylpyridine, 37% aqueous formaldehyde, sodium hydroxide, hydroquinone (inhibitor).

Procedure:

- A mixture of 2-methylpyridine and aqueous formaldehyde (molar ratio ~2.5:1) is heated in a sealed autoclave at 150-200 °C for several hours.
- After cooling, the reaction mixture is transferred to a distillation apparatus.
- Unreacted 2-methylpyridine is removed by distillation under reduced pressure.
- A concentrated solution of sodium hydroxide is added to the residue.
- The mixture is heated to effect dehydration of the intermediate alcohol.
- 2-vinylpyridine is distilled under reduced pressure in the presence of an inhibitor (e.g., hydroquinone or 4-tert-butylcatechol) to prevent polymerization.
- The collected 2-vinylpyridine is further purified by fractional distillation.

Free Radical Polymerization of 2-vinylpyridine (Bulk Polymerization)

Materials: 2-vinylpyridine (freshly distilled), 2,2'-azobisisobutyronitrile (AIBN) (initiator).

Procedure:

- Purified 2-vinylpyridine and AIBN (e.g., 0.1 mol%) are placed in a polymerization tube.
- The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
- The sealed tube is placed in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
- The polymerization is allowed to proceed for a predetermined time.
- The reaction is quenched by cooling and exposing the mixture to air.
- The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., hexane) to purify it.

- The purified poly(2-vinylpyridine) is dried under vacuum.

Determination of Copolymerization Reactivity Ratios

Materials: Monomer 1 (e.g., 2M5VP), Monomer 2 (comonomer), initiator (e.g., AIBN), appropriate solvents for polymerization and analysis.

Procedure:

- A series of polymerizations are carried out with varying initial molar ratios of the two monomers.
- The polymerizations are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- The resulting copolymers are isolated, purified, and dried.
- The composition of each copolymer is determined using an appropriate analytical technique, such as ^1H NMR spectroscopy or elemental analysis.
- The reactivity ratios (r_1 and r_2) are then calculated using methods such as the Fineman-Ross, Kelen-Tüdös, or more modern integrated methods as recommended by IUPAC.[\[10\]](#)[\[11\]](#)[\[13\]](#)

Conclusion

Both **2-Methyl-5-vinylpyridine** and 2-vinylpyridine are valuable monomers for the synthesis of functional polymers. The presence of the methyl group in 2M5VP introduces subtle but potentially significant differences in its physicochemical properties and reactivity compared to 2VP. While some comparative data on copolymerization reactivity exists, a comprehensive side-by-side comparison of the properties of their respective homopolymers under identical conditions is an area that warrants further investigation. Such studies would provide a more complete understanding of the structure-property relationships and enable a more informed selection of the appropriate monomer for specific applications in drug development, materials science, and other research fields.

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